Lipophilicity Gain Over 7-Aminoindole
The predicted LogP of 910442‑88‑5 is 5.31, a 2.98‑unit increase over the 7‑aminoindole scaffold (LogP 2.33), indicating a substantial shift toward lipophilicity [REFS‑1][REFS‑2]. This logP differential predicts >100‑fold lower aqueous solubility for the target compound, making it more suitable for protocols requiring passive membrane permeability or organic‑phase partitioning [REFS‑3].
| Evidence Dimension | Octanol-water partition coefficient (predicted LogP) |
|---|---|
| Target Compound Data | LogP = 5.31 (predicted) |
| Comparator Or Baseline | 7‑Aminoindole (CAS 5192‑04‑1): LogP = 2.33 (predicted) |
| Quantified Difference | ΔLogP = +2.98, corresponding to ~955‑fold higher theoretical octanol‑water partition coefficient. |
| Conditions | Predicted values from ACD/Labs or equivalent algorithm; data collated by Chemsrc and Molbase. |
Why This Matters
A logP above 5 often places a compound beyond the typical 'drug-like' oral bioavailability window, but for in vitro screening in lipid‑rich environments or for designing CNS‑penetrant tool compounds, this elevated lipophilicity is a deliberate design feature that simpler 7‑aminoindole derivatives cannot provide.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Class-level inference for logP-solubility relationship). View Source
